molecular formula C11H22N2O3 B1488375 2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide CAS No. 1600695-58-6

2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide

Cat. No.: B1488375
CAS No.: 1600695-58-6
M. Wt: 230.3 g/mol
InChI Key: NTCCJKLPZPVVMF-UHFFFAOYSA-N
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Description

2-[(6,6-Dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide is a synthetic acetamide derivative characterized by a morpholine ring substituted with two methyl groups at the 6-position and a methoxy linker connecting the morpholine to the acetamide backbone.

Properties

IUPAC Name

2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2)8-12-5-9(16-11)6-15-7-10(14)13(3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCCJKLPZPVVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)COCC(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6,6-Dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide typically involves the following steps:

  • Preparation of 6,6-Dimethylmorpholin-2-yl)methanol: This intermediate can be synthesized through the reaction of 6,6-dimethylmorpholine with formaldehyde under acidic conditions.

  • Methylation: The hydroxyl group of the intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

  • Acetylation: Finally, the methoxy group is reacted with N,N-dimethylacetamide in the presence of a coupling reagent like DCC (Dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The morpholine ring can be oxidized to form corresponding oximes or amides.

  • Reduction: The compound can be reduced to form amines or alcohols.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Oximes, amides, and carboxylic acids.

  • Reduction: Amines, alcohols, and alkanes.

  • Substitution: Halogenated compounds, N-alkylated products, and ethers.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(6,6-Dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be contrasted with other acetamide derivatives, particularly those with variations in substituents on the aromatic ring or the acetamide group:

Compound Name Substituents/Functional Groups Molecular Formula Key Features/Applications
2-[(6,6-Dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide Morpholine ring (6,6-dimethyl), methoxy linker, N,N-dimethyl acetamide C₁₂H₂₃N₂O₃ Potential pharmaceutical/agrochemical use; enhanced basicity from morpholine
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, 2,6-diethylphenyl C₁₄H₂₀ClNO₂ Herbicide; chloro group increases reactivity
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Chloro, thienyl ring, branched methoxyalkyl C₁₂H₁₇ClN₂O₂S Herbicide; sulfur-containing heterocycle enhances soil activity
2-(2,6-Difluorophenyl)-N-Methoxy-N-Methylacetamide Difluorophenyl, N-methoxy-N-methyl C₁₁H₁₂F₂NO₂ Fluorine substituents improve metabolic stability; potential agrochemical intermediate

Key Observations :

  • Chlorinated Acetamides (e.g., Alachlor, Dimethenamid): The presence of chlorine enhances electrophilicity and reactivity, making these compounds effective herbicides. However, chlorination is often associated with increased environmental persistence and toxicity .
  • Fluorinated Acetamides : Fluorine atoms improve metabolic stability and bioavailability due to their electronegativity and small size, as seen in 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide .
  • Morpholine-Containing Acetamides: The 6,6-dimethylmorpholine group in the target compound introduces steric bulk and basicity, which may influence solubility and receptor binding in biological systems.

Physicochemical and Spectral Properties

  • Molecular Weight and Solubility : The molecular weight of the target compound (249.33 g/mol) is comparable to alachlor (269.77 g/mol) but lower than dimethenamid (300.79 g/mol). The morpholine ring may enhance water solubility relative to highly lipophilic chloroacetamides.
  • Mass Spectrometry Fragmentation: While direct MS data for the target compound is unavailable, analogs like 2-(2-phenylethyl)chromones demonstrate that substituents (e.g., methoxy, hydroxy) significantly influence fragmentation patterns. For acetamides, cleavage at the CH₂-CH₂ bond between aromatic and acetamide moieties is common, producing diagnostic ions .

Biological Activity

2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H19_{19}N2_{2}O2_{2}
  • Molecular Weight : 199.27 g/mol
  • CAS Number : 127-19-5

1. Antithyroid Activity

Research indicates that N,N-dimethylacetamide (DMA), a component of the compound, exhibits antithyroid activity. It interacts with iodine, potentially inhibiting thyroid hormone biosynthesis. A study demonstrated that DMA forms a charge-transfer complex with iodine, suggesting its capability to interfere with iodine incorporation into thyroglobulin . This interaction may provide a therapeutic avenue for managing hyperthyroid conditions.

2. Anti-inflammatory Properties

DMA has been shown to regulate pro-inflammatory responses. A study highlighted its ability to mitigate endotoxin-induced inflammation, which is critical in preventing complications such as preterm birth . The mechanism involves modulation of inflammatory pathways, indicating its potential as an anti-inflammatory agent.

3. Antibacterial and Bone Regeneration

DMA also displays antibacterial properties and has been associated with enhanced bone regeneration. Its application in treating inflammatory diseases underscores its versatility in pharmacological contexts . The compound's ability to promote bone health could be significant for therapeutic strategies targeting osteoporosis and other bone-related disorders.

Case Study 1: Occupational Exposure Monitoring

A study examined the biological monitoring of workers exposed to DMA in synthetic acrylic fiber production. Urine samples indicated high concentrations of DMA and its metabolite, N-methylacetamide (NMA), particularly among workers involved in machinery startup. This highlights the compound's absorption dynamics and potential health risks associated with occupational exposure .

Case Study 2: Developmental Toxicity Assessment

In developmental toxicity studies, high doses of DMA resulted in teratogenic effects in animal models, indicating a need for caution regarding exposure during pregnancy. The observed effects included malformations at maternal toxic levels, emphasizing the importance of understanding the compound's safety profile .

Research Findings Summary Table

Study Focus Findings
Antithyroid ActivityDMA forms a charge-transfer complex with iodine; inhibits thyroid hormone biosynthesis.
Anti-inflammatory EffectsRegulates pro-inflammatory responses; mitigates endotoxin effects.
Occupational ExposureHigh urinary concentrations of DMA and NMA found in exposed workers; dermal absorption significant.
Developmental ToxicityTeratogenic effects observed at high doses; caution advised for pregnant individuals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide
Reactant of Route 2
2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide

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